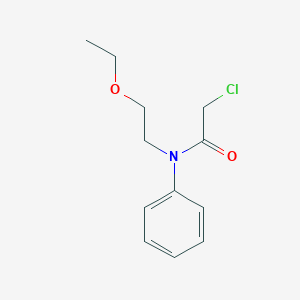
Acetanilide, 2-chloro-N-(2-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is commonly used in the laboratory for various experimental purposes.
Mécanisme D'action
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor.
Effets Biochimiques Et Physiologiques
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetanilide, 2-chloro-N-(2-ethoxyethyl)- in lab experiments is its ability to inhibit the activity of enzymes. This makes it useful in studying enzyme kinetics and in drug discovery. However, its toxicity and potential side effects limit its use in vivo.
Orientations Futures
There are several future directions for the research on Acetanilide, 2-chloro-N-(2-ethoxyethyl)-. One area of interest is the development of more potent inhibitors of enzymes. Another area of interest is the synthesis of derivatives of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- that have improved pharmacological properties and reduced toxicity. Additionally, the antitumor activity of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can be further explored to develop new cancer therapies.
Méthodes De Synthèse
The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves the reaction of 2-chloroethanol and ethyl acetate with aniline in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then heated and the product is purified through recrystallization.
Applications De Recherche Scientifique
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is widely used in scientific research for its ability to inhibit the activity of enzymes such as chymotrypsin and trypsin. It is also used as a precursor to synthesize other compounds such as pharmaceuticals, agrochemicals, and dyes.
Propriétés
Numéro CAS |
102411-00-7 |
|---|---|
Nom du produit |
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- |
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clé InChI |
ABQSXHQIAIWLAX-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
SMILES canonique |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Autres numéros CAS |
102411-00-7 |
Synonymes |
2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



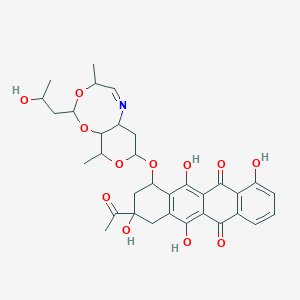
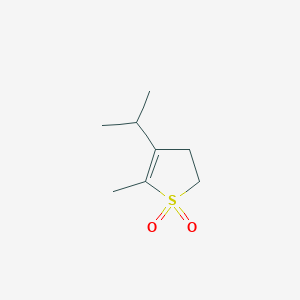
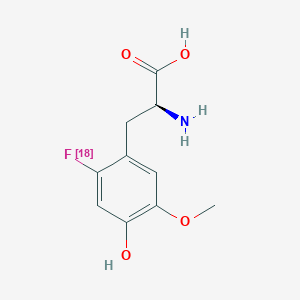
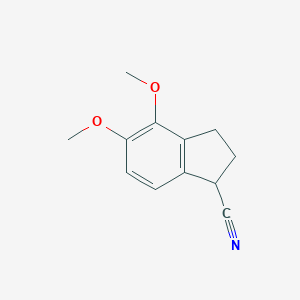
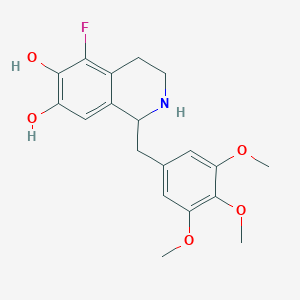
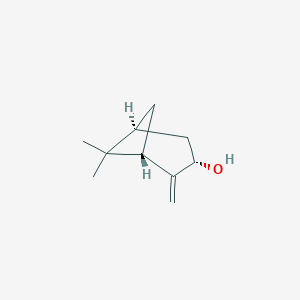
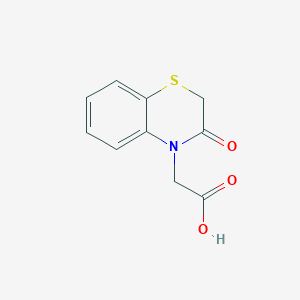
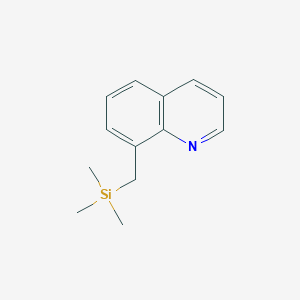
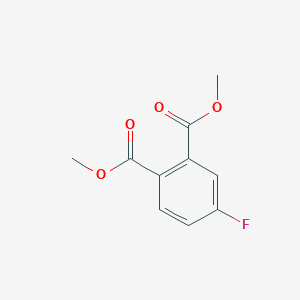
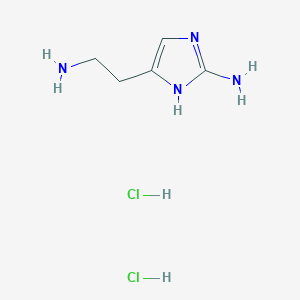
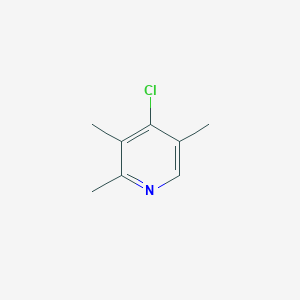
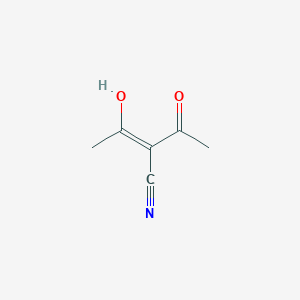
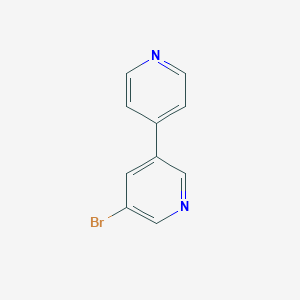
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)